Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester
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Overview
Description
Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester is a chemical compound with the molecular formula C12H13N3O5 and a molecular weight of 279.24872 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group and a hydrazinylidene moiety, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester typically involves the reaction of ethyl acetoacetate with 2-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines
Scientific Research Applications
Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar compounds to Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester include:
Butanoic acid, 2-[2-(3-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester: Similar structure but with the nitro group in the 3-position.
Butanoic acid, 2-[2-(4-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester: Similar structure but with the nitro group in the 4-position.
Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester: Different functional groups but similar ester backbone
These compounds share structural similarities but differ in the position of the nitro group or the presence of different functional groups, which can significantly influence their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 3-hydroxy-2-[(2-nitrophenyl)diazenyl]but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-3-20-12(17)11(8(2)16)14-13-9-6-4-5-7-10(9)15(18)19/h4-7,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBJZVAFVKJGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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